Synthesis and Characterization of 2-(Morpholinomethyl)phenylboronic Acid: A Keystone Building Block for Modern Chemistry
Synthesis and Characterization of 2-(Morpholinomethyl)phenylboronic Acid: A Keystone Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholinomethyl)phenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety ortho to a morpholinomethyl group, makes it an invaluable building block, particularly in Suzuki-Miyaura cross-coupling reactions. The morpholinomethyl substituent not only imparts desirable physicochemical properties but also serves as a crucial handle for directing its synthesis with high regioselectivity. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in mechanistic principles and field-proven protocols.
Introduction: The Strategic Importance of Ortho-Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C-C bonds.[1] Among this class, ortho-substituted derivatives present unique synthetic challenges and opportunities. The substituent at the C2 position can sterically and electronically influence the reactivity of the boronic acid and introduce a functional handle for further molecular elaboration.
2-(Morpholinomethyl)phenylboronic acid (IUPAC Name: (2-(Morpholinomethyl)phenyl)boronic acid) is a prime example of a strategically designed building block. It incorporates two key features:
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The Boronic Acid Group: A versatile functional group for cross-coupling reactions, enabling the formation of biaryl structures common in pharmaceuticals.[2]
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The Morpholinomethyl Group: This moiety serves a dual purpose. In synthesis, it acts as a Directed Metalation Group (DMG) , ensuring the boronic acid is introduced specifically at the ortho position.[3] In drug development, the morpholine ring is a "privileged" scaffold, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[4]
This guide elucidates the most effective methodology for its synthesis—Directed ortho-Metalation—and details the analytical techniques required for its unambiguous characterization.
Synthesis via Directed ortho-Metalation (DoM)
The most reliable and regioselective route to 2-(Morpholinomethyl)phenylboronic acid is through Directed ortho-Metalation (DoM). This strategy leverages the Lewis basicity of the heteroatoms in the morpholinomethyl group to direct a strong base to deprotonate the adjacent ortho-proton, creating a stabilized aryllithium intermediate.[3]
The Causality Behind the Method
The DoM reaction proceeds through a well-defined mechanism. The nitrogen and oxygen atoms of the morpholinomethyl group coordinate to the lithium cation of an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination pre-positions the base, lowering the activation energy for deprotonation of the sterically accessible ortho-proton over any other proton on the aromatic ring.[3] This avoids the formation of meta and para isomers that are common in classical electrophilic aromatic substitution reactions. The resulting aryllithium species is then "quenched" with an electrophilic boron source, typically a borate ester like triisopropyl borate, B(Oi-Pr)₃. Subsequent acidic hydrolysis liberates the free boronic acid.
The entire synthetic workflow can be visualized as a sequence of targeted chemical transformations.
Figure 1: Synthetic workflow for 2-(Morpholinomethyl)phenylboronic acid via Directed ortho-Metalation.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the aryllithium intermediate in Step 2 is visually indicated by a color change, and the final product's identity is confirmed by the characterization methods in Section 4.
Materials:
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N-Benzylmorpholine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric Acid (2 M)
-
Diethyl ether
-
Saturated Sodium Chloride (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-benzylmorpholine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. The solution typically develops a deep red or orange color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 2 hours.
-
Expert Insight: The use of anhydrous THF and a moisture-free atmosphere is critical. Organolithium reagents are extremely reactive towards water and protic impurities. Maintaining a low temperature prevents side reactions, such as the degradation of the solvent or the intermediate.
-
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The characteristic color of the aryllithium should fade. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Expert Insight: A borate ester is used instead of a more reactive boron halide (e.g., BCl₃) to prevent over-addition, which could lead to the formation of triarylborane species.
-
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Trustworthiness Check: The product has amphiphilic character. It is crucial to check both organic and aqueous layers by TLC or LC-MS to ensure the product has not been partially lost.
-
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Crude arylboronic acids often contain residual boroxine (the trimeric anhydride) or other impurities. Purification is essential for consistent performance in subsequent reactions.
Acid-Base Extraction
A common and effective method involves exploiting the Lewis acidity of the boronic acid.
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous layer, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and carefully re-acidify with cold HCl to precipitate the pure boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[5][6]
Recrystallization
If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures or toluene) can be highly effective.[7]
Comprehensive Characterization
Unambiguous identification and purity assessment require a multi-technique approach.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 223433-45-2 | [8] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [8][9] |
| Molecular Weight | 221.06 g/mol | [9][10] |
| Appearance | Typically an off-white to white solid | - |
Spectroscopic and Spectrometric Analysis
Figure 2: Structure of 2-(Morpholinomethyl)phenylboronic acid with key functional groups highlighted.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.8-8.0 ppm (s, 2H): Broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group. This signal is exchangeable with D₂O.
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δ 7.2-7.5 ppm (m, 4H): Multiplets corresponding to the protons on the aromatic ring.
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δ 3.6-3.8 ppm (s, 2H): Sharp singlet for the benzylic methylene protons (-CH₂-).
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δ 3.5-3.7 ppm (t, 4H): Triplet for the morpholine protons adjacent to the oxygen (-O-CH₂-).
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δ 2.4-2.6 ppm (t, 4H): Triplet for the morpholine protons adjacent to the nitrogen (-N-CH₂-).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~145 ppm: Aromatic carbon attached to the boron atom (C-B). This signal is often broad.
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δ 125-135 ppm: Signals for the other aromatic carbons.
-
δ ~66 ppm: Morpholine carbons adjacent to oxygen.
-
δ ~60 ppm: Benzylic methylene carbon.
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δ ~53 ppm: Morpholine carbons adjacent to nitrogen.
-
-
¹¹B NMR (128 MHz, DMSO-d₆):
2. Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion: [M+H]⁺ at m/z = 222.1.
-
Fragmentation Analysis: Under collision-induced dissociation (CID), fragmentation may occur. A common fragmentation pathway for phenylboronic acids involves the loss of water or the cleavage of the C-B bond.[12] Analysis by LC-MS/MS provides high sensitivity and can be used for quantitation at trace levels.[13][14]
Applications in Synthesis: The Suzuki-Miyaura Reaction
The primary application of 2-(Morpholinomethyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. It enables the synthesis of complex biaryl compounds where one ring is substituted with a morpholinomethyl group at the 2-position.
Figure 3: General scheme of the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Morpholinomethyl)phenylboronic acid.
This reaction is fundamental in drug discovery pipelines for rapidly generating libraries of complex molecules for biological screening.[15] The presence of the ortho-substituent can sometimes require modified catalytic systems or reaction conditions to overcome potential steric hindrance.[16][17]
Conclusion
2-(Morpholinomethyl)phenylboronic acid is more than just a chemical reagent; it is a product of strategic molecular design. Its synthesis, elegantly controlled by the principle of Directed ortho-Metalation, provides a reliable and scalable route to a highly valuable building block. Proper purification and rigorous characterization using a suite of analytical techniques—NMR, MS, and melting point analysis—are paramount to ensure its quality and performance in demanding applications like the Suzuki-Miyaura cross-coupling. For researchers in drug development and materials science, a thorough understanding of this compound's synthesis and properties is essential for leveraging its full potential in the creation of novel and functional molecules.
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